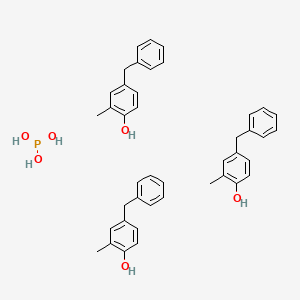
Phosphorous acid--4-benzyl-2-methylphenol (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous acid–4-benzyl-2-methylphenol (1/3) is a compound that combines the properties of phosphorous acid and a substituted phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid–4-benzyl-2-methylphenol (1/3) typically involves the reaction of phosphorous acid with 4-benzyl-2-methylphenol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include phosphorous acid, 4-benzyl-2-methylphenol, and suitable solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Phosphorous acid–4-benzyl-2-methylphenol (1/3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The phenolic group in the compound can participate in substitution reactions, where other groups replace the hydrogen atom on the phenol ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different alcohols or hydrocarbons. Substitution reactions can lead to a variety of substituted phenols.
Scientific Research Applications
Phosphorous acid–4-benzyl-2-methylphenol (1/3) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting sectors such as pharmaceuticals, agriculture, and manufacturing.
Mechanism of Action
The mechanism by which phosphorous acid–4-benzyl-2-methylphenol (1/3) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by binding to specific sites, altering their function and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phosphorous acid–4-benzyl-2-methylphenol (1/3) can be compared with other similar compounds, such as:
Phenol: A simpler aromatic compound with a hydroxyl group, used widely in chemical synthesis and as an antiseptic.
4-Methylphenol (p-Cresol): A derivative of phenol with a methyl group, known for its use in the production of other chemicals and its presence in coal tar.
4-Benzylphenol: A phenol derivative with a benzyl group, used in the synthesis of various organic compounds.
Properties
CAS No. |
62577-78-0 |
|---|---|
Molecular Formula |
C42H45O6P |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
4-benzyl-2-methylphenol;phosphorous acid |
InChI |
InChI=1S/3C14H14O.H3O3P/c3*1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12;1-4(2)3/h3*2-9,15H,10H2,1H3;1-3H |
InChI Key |
RHNCVXLYGHTLRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC=CC=C2)O.CC1=C(C=CC(=C1)CC2=CC=CC=C2)O.CC1=C(C=CC(=C1)CC2=CC=CC=C2)O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















